![molecular formula C15H14Cl2N2O2 B5623552 N-(4-chloro-2-methoxy-5-methylphenyl)-N'-(4-chlorophenyl)urea](/img/structure/B5623552.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-N'-(4-chlorophenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-chloro-2-methoxy-5-methylphenyl)-N'-(4-chlorophenyl)urea involves multiple steps, including the use of chloro and methoxy phenyl groups as essential components. For instance, the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N'-(p-substituted phenyl) urea derivatives has been achieved through a one-pot reaction from 4-chloro-3-trifluoromethylaniline, triphosgene, and p-substituted aniline, characterized by 1H NMR, IR, and elemental analysis (Liu He-qin).
Molecular Structure Analysis
The crystal structure of similar compounds, such as (R)-N'-[2-(4-methoxy-6-chloro)-pyrimidinyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea, has been studied, providing details on the arrangement of atoms and the spatial geometry. This compound, for example, was found to have definite insecticidal and fungicidal activities, highlighting the functional potential of its molecular structure (Li, Jing-zhi, Xue, Si-jia, Liu, Guo-hua).
Chemical Reactions and Properties
Research on compounds structurally similar to N-(4-chloro-2-methoxy-5-methylphenyl)-N'-(4-chlorophenyl)urea has indicated their involvement in various chemical reactions, such as cyclocondensation reactions, and their use in synthesizing other compounds with significant biological activities (H. Bonacorso, Itamar S. Lopes, A. D. Wastowski, N. Zanatta, M. Martins).
Physical Properties Analysis
The physical properties of these compounds are crucial for understanding their behavior in different environments and for their application in various fields. The study on N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, which shares some structural similarities, has revealed unique conformational characteristics and intermolecular interactions, emphasizing the complexity of these molecules (Suresh Kumar, K. Subramanian, R. Srinivasan, K. Rajagopalan, A. Schreurs, J. Kroon, T. Steiner).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of N-(4-chloro-2-methoxy-5-methylphenyl)-N'-(4-chlorophenyl)urea and its derivatives, are key to their potential applications. These properties are often determined through studies focusing on the molecule's behavior in various chemical reactions and conditions. For instance, the synthesis and biological activity studies of related urea compounds provide insights into their chemical stability and reactivity, laying the groundwork for further exploration and application of these molecules (Feng Gui-rong).
properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-7-13(14(21-2)8-12(9)17)19-15(20)18-11-5-3-10(16)4-6-11/h3-8H,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGFVZYTUJZEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methoxy-5-methylphenyl)-3-(4-chlorophenyl)urea |
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